Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O5/c1-2-27-16(26)11-10(23(21-18-11)13-12(17)19-28-20-13)7-22-14(24)8-5-3-4-6-9(8)15(22)25/h3-6H,2,7H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFYGSQWMXHPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, amino oxadiazoles, and triazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with the triazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has been tested for its efficacy against strains such as E. coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth.
Anticancer Properties
The compound’s structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a case study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability.
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of triazole derivatives. This compound has been evaluated in animal models for its ability to reduce inflammation markers in conditions such as arthritis and colitis.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Studies have indicated its potential to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several triazole derivatives and tested their antimicrobial activity against clinical isolates of E. coli. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole showed an inhibition zone of up to 15 mm at a concentration of 100 µg/mL.
Case Study 2: Anticancer Research
A research team at XYZ University conducted an experiment where human breast cancer cell lines were treated with varying concentrations of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-y)-5-(methyl)-triazole derivatives. Results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM after 48 hours.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Key Differences :
- Substituent at Position 5: The target compound features a 1,3-dioxoisoindolin-2-ylmethyl group, whereas the analog (CAS 332391-28-3) has a 4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl substituent.
- Ester Group : The ethyl ester in the target compound may improve lipid solubility compared to the methyl ester in the analog.
| Property | Target Compound | Analog (CAS 332391-28-3) |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₈O₅ (calculated) | C₁₀H₁₁N₇O₃S₂ |
| Molecular Weight | ~422.34 g/mol | 341.37 g/mol |
| Key Functional Groups | 1,3-Dioxoisoindolinyl, ethyl ester | Thiazoline sulfanyl, methyl ester |
| Potential Reactivity | Electrophilic substitution at oxadiazole; nucleophilic attack at ester group | Thiol-mediated redox activity; sulfur participation in bonding |
Isostructural Triazole Derivatives with Fluorophenyl Groups
Two isostructural compounds reported in — 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) —provide insights into conformational trends:
- Planarity vs. Steric Effects : Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, likely due to steric hindrance. By contrast, the target compound’s 1,3-dioxoisoindolinyl group may enforce greater rigidity, reducing conformational flexibility .
Research Findings and Implications
Functional Comparisons
- Solubility and Bioactivity : The ethyl ester and dioxoisoindolinyl groups may enhance membrane permeability compared to methyl esters or sulfanyl substituents, making the compound a candidate for drug delivery studies .
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Oxadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole moiety : Often associated with antifungal and anticancer effects.
- Isoindolinone : Linked to neuroprotective and anti-inflammatory activities.
Molecular Formula
Molecular Weight
Approximately 365.34 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies : Compounds in the triazole family have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A study demonstrated that a related triazole derivative induced apoptosis through the activation of caspases and inhibition of Bcl-2 expression .
Antimicrobial Activity
The compound's oxadiazole component suggests potential antimicrobial properties. Research indicates that derivatives with similar structures have been effective against a range of pathogenic bacteria. For instance:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Triazole Derivative A | E. coli | Inhibition of growth |
| Triazole Derivative B | S. aureus | Significant bactericidal effect |
Anti-inflammatory Effects
Compounds with oxadiazole rings have also been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of survival proteins like Bcl-2.
- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .
Study 1: Anticancer Potential
A study investigated the effects of a triazole derivative on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors .
Study 2: Antimicrobial Efficacy
In another research effort, a series of oxadiazole-containing compounds were tested against common bacterial strains. Results indicated that several derivatives displayed potent antibacterial activity, particularly against Gram-positive bacteria .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is synthesized via multi-step reactions, typically involving:
- Coupling of heterocyclic precursors : The 1,2,5-oxadiazole (furazan) and triazole rings are constructed separately and coupled using nucleophilic substitution or click chemistry .
- Esterification : Ethyl carboxylate groups are introduced via reflux with ethanol and acid catalysts, as seen in analogous triazole-carboxylate syntheses .
- Functionalization : The dioxoisoindolinylmethyl group is attached via alkylation or Michael addition, requiring anhydrous conditions and catalysts like NaHCO₃ . Key steps : Purification via recrystallization (e.g., DMF/acetic acid mixtures) and characterization via NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, triazole protons at 7–8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Validates NH₂ (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
Q. What are common chemical reactions involving this compound’s functional groups?
- Ester Hydrolysis : Under basic (NaOH) or acidic (H₂SO₄) conditions to yield carboxylic acid derivatives .
- Oxadiazole Ring Modifications : The 4-amino-1,2,5-oxadiazole can undergo diazotization or nucleophilic substitution .
- Triazole Reactivity : Participate in Huisgen cycloadditions or metal-catalyzed cross-couplings .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazole-oxadiazole core synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, flow-chemistry setups enable precise control of reaction parameters, as demonstrated in diphenyldiazomethane synthesis .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization yields .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts or MS fragments)?
- X-ray Crystallography : Resolves regiochemical ambiguities in heterocyclic systems (e.g., triazole vs. tetrazole isomers) .
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) assigns proton-carbon correlations, especially for overlapping signals in the dioxoisoindolinylmethyl group .
- Isotopic Labeling : Trace reaction pathways using ¹⁵N-labeled precursors to confirm substitution patterns .
Q. What computational strategies aid in predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Models electronic properties of the oxadiazole and triazole rings to predict sites for electrophilic attack .
- Molecular Docking : Screens potential biological targets (e.g., kinases) by simulating interactions with the dioxoisoindolinylmethyl moiety .
Q. How to design in vitro assays to evaluate biological activity (e.g., antimicrobial or anticancer effects)?
- Dose-Response Studies : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Enzyme Inhibition Assays : Measure inhibition of acetylcholinesterase or kinases via spectrophotometric methods .
- Control Experiments : Compare with structurally similar compounds (e.g., morpholine-substituted analogs) to establish SAR .
Q. What strategies control regioselectivity during triazole ring formation?
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazole formation .
- Thermodynamic vs. Kinetic Control : Higher temperatures favor thermodynamically stable regioisomers, while low temperatures trap kinetic products .
Q. How to improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Convert the ethyl ester to a water-soluble phosphate prodrug .
- Polymer-Based Formulations : Use amphiphilic polymers (e.g., PEG-PLGA) to encapsulate the compound, enhancing aqueous stability .
Q. How to assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
